Cas no 1273-94-5 (1,1-Diacetylferrocene, 97%)

1,1-Diacetylferrocene (97%) is a highly pure organometallic compound featuring two acetyl groups symmetrically substituted on the ferrocene backbone. Its well-defined structure and high purity make it a valuable precursor in coordination chemistry, catalysis, and materials science applications. The compound exhibits excellent thermal stability and redox activity, enabling its use in electrochemical studies and as a building block for functionalized ferrocene derivatives. With a purity of 97%, it ensures consistent performance in synthetic and research applications. Its crystalline form facilitates handling and precise measurement, while its solubility in common organic solvents enhances versatility in reaction design. Suitable for academic and industrial laboratories requiring reliable organometallic reagents.
1,1-Diacetylferrocene, 97% structure
1,1-Diacetylferrocene, 97% structure
Product Name:1,1-Diacetylferrocene, 97%
CAS No:1273-94-5
MF:C14H14FeO2
MW:270.104765415192
MDL:MFCD00001424
CID:41142
PubChem ID:24846744
Update Time:2025-05-19

1,1-Diacetylferrocene, 97% Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Diacetylferrocene
    • Bis(acetylcyclopentadienyl)iron
    • 1,1'-Bis(acetylcyclopentadienyl) Iron
    • 1,1-Diacetylferrocne
    • Ferrocene, 1,1'-diacetyl-
    • Diacetylferrocene
    • Bis(acetylcyclopentadienyl) Iron
    • 1,1′-Diacetylferrocene 97%
    • 1,1'-Diacetylferrocene,98%
    • 1,1'-Diacetylferrocene ,97%
    • 1,1-Diacetylferrocene, 97%
    • MDL: MFCD00001424
    • Inchi: 1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;
    • InChI Key: JNBIZDIDVCJECQ-UHFFFAOYSA-N
    • SMILES: [C]1([CH][CH][CH][CH]1)C(=O)C.[C]1([CH][CH][CH][CH]1)C(=O)C.[Fe] |^1:0,1,2,3,4,8,9,10,11,12|

Computed Properties

  • Exact Mass: 270.03400
  • Monoisotopic Mass: 270.034322
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Color/Form: powder
  • Density: No data available
  • Melting Point: 124.0 to 128.0 deg-C
  • Boiling Point: 166.6 °C at 760 mmHg
  • Flash Point: 53.1 °C
  • Water Partition Coefficient: Insoluble
  • PSA: 34.14000
  • LogP: 2.54930
  • Solubility: Insoluble in water

1,1-Diacetylferrocene, 97% Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • WGK Germany:3
  • Hazard Category Code: R20/21/22
  • Safety Instruction: S36
  • RTECS:LK0725666
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22
  • Safety Term:S36
  • Storage Condition:4° CStore…,-4℃Store…Better

1,1-Diacetylferrocene, 97% Customs Data

  • HS CODE:29319090

1,1-Diacetylferrocene, 97% Pricemore >>

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1,1-Diacetylferrocene, 97% Suppliers

Amadis Chemical Company Limited
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(CAS:1273-94-5)1,1-Diacetylferrocene, 97%
Order Number:A853790
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:47
Price ($):301.0
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Additional information on 1,1-Diacetylferrocene, 97%

Introduction to 1,1-Diacetylferrocene, 97% (CAS No: 1273-94-5)

1,1-Diacetylferrocene, 97%, with the chemical identifier CAS No: 1273-94-5, is a highly specialized organometallic compound that has garnered significant attention in the field of synthetic chemistry and materials science. This compound, characterized by its ferrocene core functionalized with two acetyl groups, exhibits unique electronic and structural properties that make it a valuable intermediate in various chemical transformations. The high purity (97%) ensures consistent performance in research and industrial applications, making it a preferred choice for chemists and material scientists working on advanced molecular architectures.

The ferrocene moiety, a well-known organometallic unit, contributes to the compound's remarkable stability and reactivity. The addition of acetyl groups at the 1,1-position introduces reactive sites that can be selectively modified, enabling the synthesis of more complex derivatives. This flexibility has positioned 1,1-Diacetylferrocene as a key building block in the development of novel polymers, catalysts, and functional materials.

In recent years, the applications of 1,1-Diacetylferrocene have expanded into cutting-edge research areas such as organic electronics and photovoltaics. Its ability to act as a precursor for conductive polymers and light-emitting materials has been explored in several groundbreaking studies. For instance, researchers have leveraged its structure to develop new generations of organic semiconductors that exhibit improved charge transport properties. These advancements underscore the compound's significance in advancing the frontiers of materials science.

The synthesis of 1,1-Diacetylferrocene typically involves the acetylation of ferrocene under controlled conditions to ensure high yield and purity. The 97% purity specification indicates that the product meets stringent quality standards, making it suitable for sensitive applications where impurities could compromise results. This level of purity is particularly crucial in pharmaceutical research, where even trace contaminants can affect reaction outcomes.

One of the most intriguing aspects of 1,1-Diacetylferrocene is its role in catalytic systems. The acetyl groups can participate in various oxidation-reduction reactions, making it an effective catalyst or co-catalyst in organic transformations. Recent studies have demonstrated its utility in cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds under mild conditions. Such reactions are fundamental to constructing complex molecular frameworks used in drug discovery and fine chemical synthesis.

The compound's electronic properties also make it a candidate for use in molecular sensors and diagnostic tools. By incorporating 1,1-Diacetylferrocene into sensor arrays, researchers can develop highly selective detectors for small molecules or environmental pollutants. The ferrocene core's redox activity allows it to undergo distinct spectral changes upon binding with target analytes, providing a reliable basis for detection.

In conclusion,1,1-Diacetylferrocene (CAS No: 1273-94-5) is a versatile and high-purity compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable for advancing synthetic methodologies and developing innovative materials. As research continues to uncover new possibilities for this compound,1,1-Diacetylferrocene is poised to play an increasingly pivotal role in shaping the future of chemistry and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1273-94-5)1,1-Diacetylferrocene, 97%
A853790
Purity:99%
Quantity:100g
Price ($):301.0
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